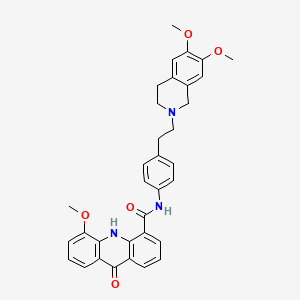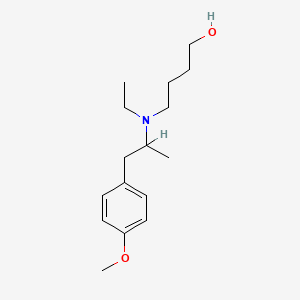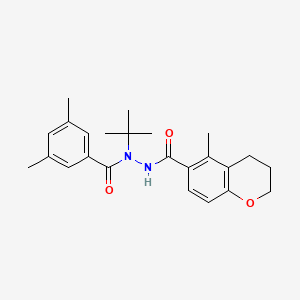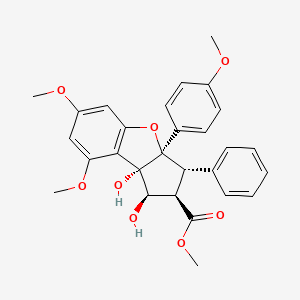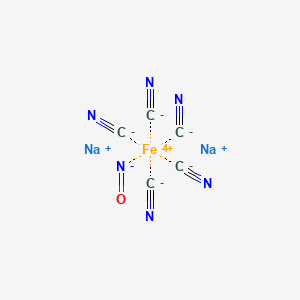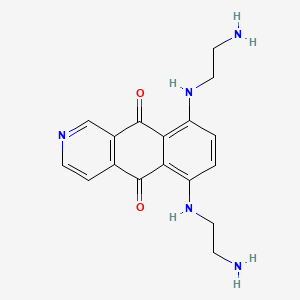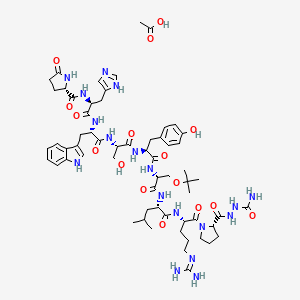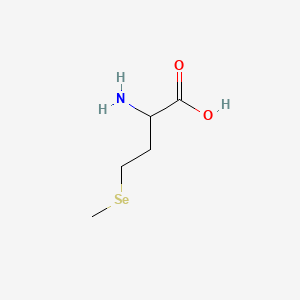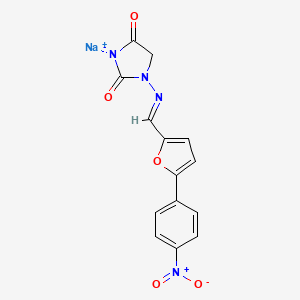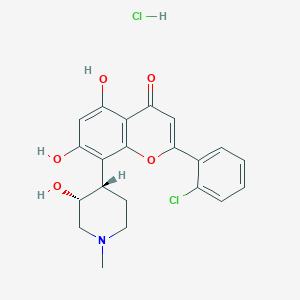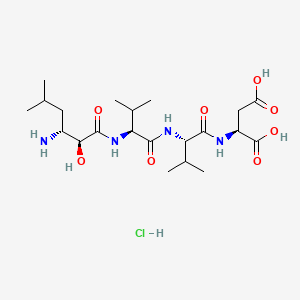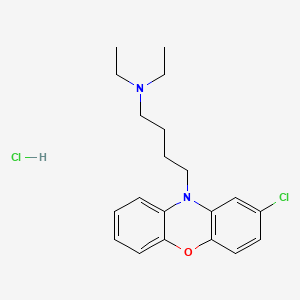
10-Debc hydrochloride
Vue d'ensemble
Description
10-DEBC hydrochloride is a selective inhibitor of Akt/PKB . It inhibits IGF-1-stimulated phosphorylation and activation of Akt, suppressing downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein . It shows no activity at PDK1, SGK1, or PI 3-kinase .
Physical And Chemical Properties Analysis
10-DEBC hydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at +4°C .
Applications De Recherche Scientifique
Treatment of Mycobacterium abscessus Infections
10-DEBC hydrochloride has been identified as a promising new agent against the infection of Mycobacterium abscessus . This bacterium causes chronic pulmonary infections and is resistant to current antimicrobial drugs, making it one of the most difficult non-tuberculous mycobacteria (NTM) to treat . 10-DEBC hydrochloride exhibits inhibitory activity against M. abscessus and has shown effectiveness in vitro .
Potential Treatment for Lung Disease
The potential of 10-DEBC hydrochloride as a treatment for lung disease caused by M. abscessus has been evaluated . The compound significantly inhibited the growth of wild-type M. abscessus and clinical isolates, as well as clarithromycin-resistant M. abscessus strains .
Inhibitor of Akt/PKB
10-DEBC hydrochloride is a selective inhibitor of Akt/PKB . It inhibits IGF-1-stimulated phosphorylation and activation of Akt, suppressing downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein .
Neutralization of Antiapoptotic Activity
10-DEBC hydrochloride has shown a neutralization effect on the antiapoptotic activity of metformin, increasing the cell membrane phosphatidylserine exposure and DNA fragmentation to the levels observed with cisplatin alone .
Bioluminescence Studies
Bioluminescence has been applied to the study of infectious diseases, and luminescent reporter strains have also been used for antibiotic testing in cells . 10-DEBC hydrochloride could potentially be used in these studies.
Non-Cytotoxic
As demonstrated by LDH and MTT tests, 10-DEBC hydrochloride at 10 μM did not affect cell viability when it was applied alone . This indicates that 10-DEBC hydrochloride is non-cytotoxic at certain concentrations, which is an important factor in its potential as a therapeutic agent .
Mécanisme D'action
Target of Action
10-Debc hydrochloride is a selective inhibitor of Akt/PKB . Akt, also known as Protein Kinase B (PKB), plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
10-Debc hydrochloride inhibits the IGF-1-stimulated phosphorylation and activation of Akt , with complete inhibition observed at 2.5 μM . This suppression leads to the downstream inactivation of mTOR, p70 S6 kinase, and S6 ribosomal protein . It’s important to note that 10-Debc hydrochloride shows no activity at PDK1, SGK1, or PI 3-kinase .
Biochemical Pathways
The inhibition of Akt by 10-Debc hydrochloride affects several downstream pathways. The most notable is the mTOR pathway , which is involved in cell growth and proliferation . By suppressing the activation of mTOR, p70 S6 kinase, and S6 ribosomal protein, 10-Debc hydrochloride can influence these cellular processes .
Pharmacokinetics
The compound’s effectiveness against mycobacterium abscessus was measured in vitro , suggesting that further studies are needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
10-Debc hydrochloride exhibits inhibitory activity against Mycobacterium abscessus . It significantly inhibited the growth of wild-type M. abscessus and clinical isolates, including clarithromycin (CLR)-resistant M. abscessus strains .
Action Environment
10-Debc hydrochloride operates under anaerobic conditions without replication as well as in the presence of biofilms . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as oxygen levels and the presence of biofilms .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSJUIYYCQZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587887 | |
| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Debc hydrochloride | |
CAS RN |
201788-90-1 | |
| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




